molecular formula C10H8BrNO2 B12950385 8-Bromo-5-methylindolizine-3-carboxylic acid

8-Bromo-5-methylindolizine-3-carboxylic acid

Katalognummer: B12950385
Molekulargewicht: 254.08 g/mol
InChI-Schlüssel: YBWTWWQUZOUKFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-5-methylindolizine-3-carboxylic acid: is a heterocyclic organic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities. The presence of a bromine atom at the 8th position and a carboxylic acid group at the 3rd position makes this compound particularly interesting for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 8-Bromo-5-methylindolizine-3-carboxylic acid typically begins with commercially available starting materials such as 5-methylindolizine and brominating agents.

    Bromination: The bromination of 5-methylindolizine can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 8th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: 8-Bromo-5-methylindolizine-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or thiols can be used for this purpose.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 8-Bromo-5-methylindolizine-3-methanol.

    Substitution: Formation of 8-substituted-5-methylindolizine-3-carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 8-Bromo-5-methylindolizine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as a pharmacophore in drug design. The indolizine scaffold is known for its biological activity, and the presence of the bromine and carboxylic acid groups can enhance binding affinity and specificity to biological targets.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to interact with various enzymes and receptors makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications in the production of high-performance materials.

Wirkmechanismus

The mechanism of action of 8-Bromo-5-methylindolizine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methylindolizine-3-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    8-Bromoindolizine-3-carboxylic acid: Lacks the methyl group, which can affect its chemical properties and applications.

    8-Bromo-5-methylindole-3-carboxylic acid: Similar structure but different core scaffold, leading to distinct chemical behavior.

Uniqueness

8-Bromo-5-methylindolizine-3-carboxylic acid is unique due to the combination of the bromine atom at the 8th position and the carboxylic acid group at the 3rd position on the indolizine scaffold. This specific arrangement imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H8BrNO2

Molekulargewicht

254.08 g/mol

IUPAC-Name

8-bromo-5-methylindolizine-3-carboxylic acid

InChI

InChI=1S/C10H8BrNO2/c1-6-2-3-7(11)8-4-5-9(10(13)14)12(6)8/h2-5H,1H3,(H,13,14)

InChI-Schlüssel

YBWTWWQUZOUKFB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C2=CC=C(N12)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.